molecular formula C22H22F3N3O3 B12382108 NEt-iFQ

NEt-iFQ

Numéro de catalogue: B12382108
Poids moléculaire: 433.4 g/mol
Clé InChI: UAQFYZKWYQRQSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NEt-iFQ (CAS: 1251538-60-9) is a fluorescent retinoid X receptor (RXR) agonist with pronounced solvatochromic properties, enabling fluorescence modulation based on solvent polarity . As a selective RXR ligand-binding pocket (LBP) binder, this compound serves as a critical tool for real-time monitoring of receptor-ligand interactions in biochemical assays. Its fluorescence emission shifts depending on the microenvironment, making it invaluable for studying RXR conformational changes and ligand-binding kinetics . While its therapeutic applications are less explored, its diagnostic and research utility in nuclear receptor studies is well-established.

Propriétés

Formule moléculaire

C22H22F3N3O3

Poids moléculaire

433.4 g/mol

Nom IUPAC

6-[ethyl-[1-(2-methylpropyl)-2-oxo-4-(trifluoromethyl)quinolin-7-yl]amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C22H22F3N3O3/c1-4-27(19-8-5-14(11-26-19)21(30)31)15-6-7-16-17(22(23,24)25)10-20(29)28(12-13(2)3)18(16)9-15/h5-11,13H,4,12H2,1-3H3,(H,30,31)

Clé InChI

UAQFYZKWYQRQSW-UHFFFAOYSA-N

SMILES canonique

CCN(C1=CC2=C(C=C1)C(=CC(=O)N2CC(C)C)C(F)(F)F)C3=NC=C(C=C3)C(=O)O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NEt-iFQ involves multiple steps, starting with the preparation of the quinazoline core. The reaction typically involves the condensation of 4-(trifluoromethyl)aniline with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions, including cyclization and amination, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

NEt-iFQ undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

NEt-iFQ has a wide range of scientific research applications, including:

Mécanisme D'action

NEt-iFQ exerts its effects by selectively binding to the retinoid X receptor ligand-binding pocket. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The compound’s solvatochromic properties allow it to fluoresce upon binding, providing a visual indicator of receptor activation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

NEt-iFQ belongs to a broader class of nuclear receptor modulators. Below is a comparative analysis with functionally related compounds, emphasizing receptor targets, mechanisms, and applications:

Compound Target Receptor Mechanism CAS Number Key Applications Unique Features
This compound RXR Agonist 1251538-60-9 RXR binding studies, fluorescence assays Solvatochromic fluorescence
SR-29065 REV-ERBα Agonist N/A Autoimmune disease research Selective REV-ERBα activation
SR8278 Rev-Erbα Antagonist 1254944-66-5 Duchenne muscular dystrophy (DMD) studies Competitive Rev-Erbα inhibition

Key Contrasts:

  • Receptor Specificity : this compound targets RXR, a nuclear receptor involved in metabolic and developmental pathways, while SR-29065 and SR8278 modulate REV-ERBα/Rev-Erbα, which regulate circadian rhythms and metabolism .
  • Mechanistic Role : this compound acts as an agonist, whereas SR8278 is an antagonist, highlighting divergent therapeutic strategies.
  • Functional Utility: this compound’s fluorescence enables dynamic binding studies, a feature absent in non-fluorescent analogs like SR-29065 and SR8278 .

Research Findings and Discussion

Structural and Functional Characterization

This compound’s solvatochromism is attributed to its fluorophore-environment interactions, a property validated through spectroscopic methods (e.g., fluorescence emission spectra under varying solvent conditions) . In contrast, SR-29065 and SR8278 lack intrinsic fluorescence, relying on traditional binding assays (e.g., radioligand displacement) for mechanistic studies . All three compounds adhere to IUPAC nomenclature and characterization standards, with structural data (e.g., NMR, HRMS) ensuring reproducibility .

Therapeutic and Diagnostic Potential

  • This compound : Primarily used in research for RXR activation profiling. Its fluorescence allows real-time, label-free detection of receptor-ligand interactions, reducing assay complexity .
  • SR-29065: Explored in autoimmune disorders due to REV-ERBα’s role in immune regulation. However, its non-fluorescent nature limits dynamic tracking .
  • SR8278 : Shows promise in DMD by antagonizing Rev-Erbα to enhance muscle regeneration. Its efficacy is measured via endpoint assays rather than real-time monitoring .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.